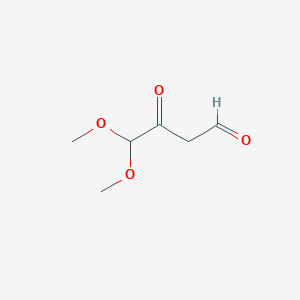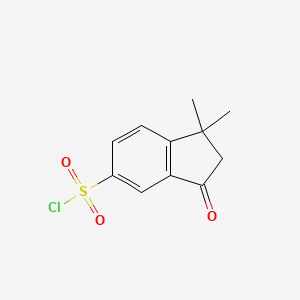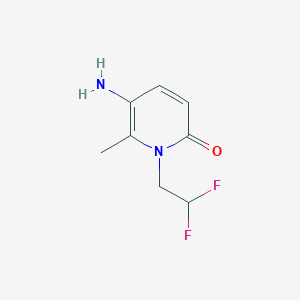
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a fluorinated pyridinone derivative. This compound is notable for its unique structure, which includes a difluoroethyl group and a methyl group attached to the pyridinone ring. It has a molecular weight of 188.17 g/mol and is known for its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-pyridone with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridinone derivatives .
Scientific Research Applications
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory effects on certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one: Similar structure but lacks the methyl group.
5-Amino-1-(2,2-difluoroethyl)indolin-2-one: Contains an indolinone core instead of a pyridinone core
Uniqueness
The presence of both the difluoroethyl and methyl groups in 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
5-amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(13)12(5)4-7(9)10/h2-3,7H,4,11H2,1H3 |
InChI Key |
RJCAJZYVHQOTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



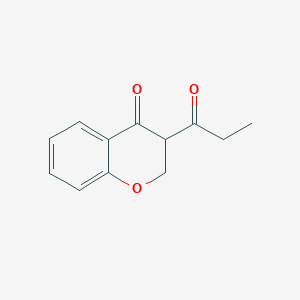
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)


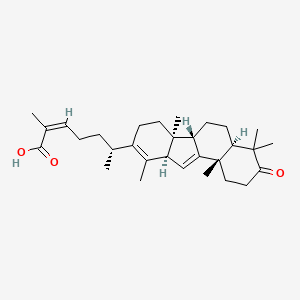
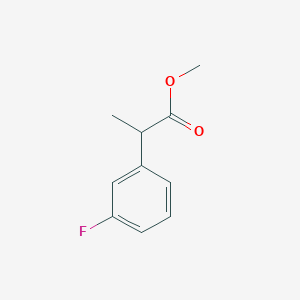
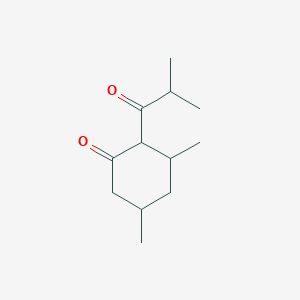
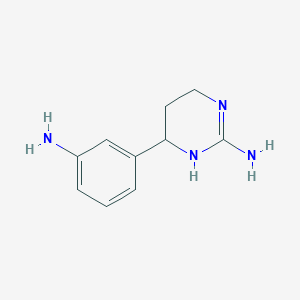
![8-O-tert-butyl 9-O-ethyl (1S,2S,6R,7S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate](/img/structure/B13065175.png)
![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
